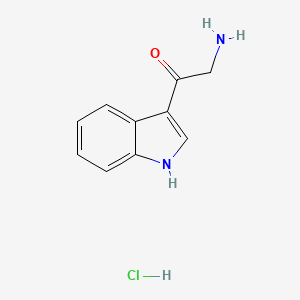

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZGPHYYERYJNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654862 | |

| Record name | 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53552-11-7 | |

| Record name | 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride (CAS Number: 53552-11-7), a key intermediate in pharmaceutical research.[1] Where experimental data is not publicly available, this document outlines authoritative, field-proven methodologies for its determination, empowering researchers to conduct thorough characterization.

Introduction: The Significance of this compound

This compound, also known as 3-aminoacetylindole hydrochloride, is a crucial building block in the synthesis of a variety of bioactive indole-based compounds. Its structure lends itself to the development of novel therapeutics, particularly in the fields of neurology and psychiatry. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control.

The hydrochloride salt form enhances the stability of the parent compound, 2-amino-1-(1H-indol-3-yl)ethanone, which is susceptible to degradation. This guide will delve into the essential physical characteristics that define this compound's behavior and utility.

Chemical Identity and Structure

A foundational aspect of understanding any chemical entity is its unequivocal identification and structure.

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride | [1] |

| CAS Number | 53552-11-7 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [1] |

| Molecular Weight | 210.66 g/mol | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl | |

| InChIKey | TXZGPHYYERYJNX-UHFFFAOYSA-N | [1] |

Macroscopic and Thermal Properties

The macroscopic appearance and thermal behavior of a compound are critical for handling, storage, and processing.

Physical State and Appearance

This compound is typically supplied as a solid. The color and crystalline form can vary depending on the synthetic route and purification method.

Melting Point

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the widely accepted capillary method for melting point determination.[2]

Figure 2: Workflow for Melting Point Determination.

Causality in Protocol:

-

Drying the sample: Essential to remove any residual solvent, which can act as an impurity and depress the melting point.[3]

-

Sample height of 2-3 mm: Ensures uniform heat transfer throughout the sample, preventing a broad melting range due to temperature gradients.[3]

-

Slow heating rate: A slow temperature ramp (1-2 °C per minute) near the melting point is critical for allowing the system to remain in thermal equilibrium, yielding an accurate melting range.[4]

Solubility Profile

Solubility is a fundamental property that dictates the choice of solvents for synthesis, purification, and formulation. As an amine hydrochloride, this compound is expected to be a polar, ionic compound.

Table 2: Predicted and Experimental Solubility

| Solvent | Predicted Solubility | Experimental Data |

| Water | High | Not available |

| Methanol | High | Not available |

| Ethanol | Moderate to High | Not available |

| Dimethyl Sulfoxide (DMSO) | High | Not available |

| Dichloromethane (DCM) | Low | Not available |

| Diethyl Ether | Very Low/Insoluble | Not available |

| Hexanes | Very Low/Insoluble | Not available |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

The isothermal equilibrium method is a robust technique for accurately determining the solubility of a compound in various solvents.[5]

Figure 3: Workflow for Isothermal Equilibrium Solubility Determination.

Rationale for HPLC-UV Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice for quantification due to its high sensitivity, specificity, and accuracy. The indole chromophore in the molecule allows for strong UV absorbance, facilitating reliable detection.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Indole NH: A broad singlet typically downfield (>10 ppm).

-

Aromatic Protons: Multiplets in the aromatic region (7-8.5 ppm), with characteristic coupling patterns for the substituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet or a pair of doublets adjacent to the carbonyl group.

-

Amine Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be concentration and temperature-dependent.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the downfield region (typically >180 ppm).

-

Indole Carbons: Multiple signals in the aromatic region (100-140 ppm).

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region.

Protocol for NMR Sample Preparation and Analysis:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and assign the chemical shifts based on known ranges for indole derivatives and the effects of protonation.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Expected FT-IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Indole) | Stretching | 3400-3300 |

| N-H (Ammonium) | Stretching (broad) | 3200-2800 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Ketone) | Stretching | ~1680-1660 (conjugated) |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-H (Ammonium) | Bending | ~1600-1500 |

Justification of Expected Wavenumbers:

-

The carbonyl (C=O) stretch is expected at a lower wavenumber due to conjugation with the indole ring.[8]

-

The broad N-H stretching band for the ammonium salt is a characteristic feature of amine hydrochlorides.[9]

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Label the significant peaks and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural insights.

Expected Mass Spectrum (Electrospray Ionization - ESI+):

-

Parent Ion [M+H]⁺: The protonated molecule of the free base (2-amino-1-(1H-indol-3-yl)ethanone), corresponding to an m/z of approximately 175.08.

-

Fragment Ions: Fragmentation of the indole ring and the side chain would be expected, providing structural confirmation. Common fragmentation patterns for indole alkaloids can be referenced for interpretation.[10][11]

Protocol for Mass Spectrometry Analysis (LC-MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Infuse the solution directly into the mass spectrometer or inject it onto an HPLC system coupled to the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

-

Analyze the resulting spectrum for the parent ion and characteristic fragment ions.

Stability and Storage

As a hydrochloride salt, this compound is expected to be more stable than its free base form. However, proper storage is crucial to maintain its integrity.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a framework of robust experimental protocols for the determination of key, yet currently unpublished, data. By adhering to these methodologies, researchers and drug development professionals can ensure the accurate characterization of this important synthetic intermediate, thereby supporting the integrity and reproducibility of their scientific endeavors.

References

- 1. 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O | CID 42605104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thinksrs.com [thinksrs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. notulaebotanicae.ro [notulaebotanicae.ro]

An In-depth Technical Guide to 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold, and its derivatives are integral to numerous pharmacologically active compounds.[1] This document details the compound's chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its applications as a precursor in the synthesis of more complex molecules with therapeutic potential, supported by detailed protocols and safety information for researchers, scientists, and drug development professionals.

Introduction and Significance

2-amino-1-(1H-indol-3-yl)ethanone, also known as 3-aminoacetylindole, is a derivative of indole, a bicyclic aromatic heterocycle.[2] The hydrochloride salt form enhances its stability and solubility, making it amenable to laboratory use. Its structure, featuring an indole core, a ketone, and a primary amine, makes it a versatile synthon for constructing a wide array of more complex molecules. The structural similarity of the indol-3-ylethanolamine backbone (a reduced form of this compound) to biogenic amines like serotonin suggests potential interactions with biological targets such as G-protein coupled receptors (GPCRs) and monoamine transporters.[1] Consequently, this compound and its derivatives are of significant interest in the development of novel therapeutics for oncology, inflammation, and infectious diseases.[1][3]

Chemical Structure and Physicochemical Properties

The chemical identity of this compound is defined by its unique arrangement of functional groups, which dictates its reactivity and physical characteristics.

Structural Representation

The core structure consists of a planar indole ring system, with an aminoethanone substituent at the C3 position. The hydrochloride salt is formed by the protonation of the primary amino group.

Caption: Schematic of this compound.

Physicochemical Data

The properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The data presented below has been aggregated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O | PubChem[2] |

| Molecular Weight | 210.66 g/mol | PubChem[2] |

| CAS Number | 53552-11-7 | Biosynth[4] |

| Appearance | Solid | Sigma-Aldrich |

| IUPAC Name | 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride | PubChem[2] |

| SMILES | C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl | PubChem[2] |

| InChIKey | TXZGPHYYERYJNX-UHFFFAOYSA-N | PubChem[2] |

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved from readily available indole precursors. While multiple routes exist, a common and reliable method involves the acylation of indole followed by amination.

Synthesis Workflow Diagram

Caption: General workflow for synthesis and purification.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

Step 1: Synthesis of 2-chloro-1-(1H-indol-3-yl)ethanone (Friedel-Crafts Acylation)

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Reagents: Suspend indole (1 eq) and a Lewis acid catalyst like aluminum chloride (AlCl₃, 1.1 eq) in a dry, aprotic solvent (e.g., dichloromethane or carbon disulfide) at 0 °C.

-

Reaction: Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Causality: The Lewis acid activates the chloroacetyl chloride, making it a potent electrophile for the electron-rich indole ring. The reaction is highly exothermic and regioselective for the C3 position.

-

-

Work-up: After stirring for 2-4 hours, quench the reaction by carefully pouring it over crushed ice and HCl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Synthesis of 2-amino-1-(1H-indol-3-yl)ethanone (Amination)

-

Reaction Setup: Dissolve the crude 2-chloro-1-(1H-indol-3-yl)ethanone in a suitable solvent like acetone or THF.

-

Amination: Add an aminating agent. A common method is the Gabriel synthesis or direct amination using a concentrated solution of ammonia in an appropriate solvent, often under pressure.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation: After completion, remove the solvent in vacuo. The resulting crude product is the free base.

Step 3: Purification and Salt Formation

-

Purification: Purify the crude free base by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol-water or ethyl acetate-hexane).

-

Self-Validation: Purity should be assessed by TLC and melting point determination at this stage.

-

-

Salt Formation: Dissolve the purified free base in a minimal amount of a dry solvent like isopropanol or diethyl ether.

-

Precipitation: Add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Product: Collect the precipitate by filtration, wash with cold, dry ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in the research workflow. Standard analytical techniques are employed for this purpose.

Caption: Standard workflow for analytical characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expect characteristic signals for the indole ring protons, the methylene (-CH₂-) protons adjacent to the amine and ketone, and the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows signals for each unique carbon atom, confirming the carbon skeleton, including the carbonyl carbon and the carbons of the indole ring.

-

Mass Spectrometry (MS): Determines the molecular weight of the free base, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass.

-

Infrared (IR) Spectroscopy: Identifies functional groups. Key absorptions would include N-H stretches for the indole and amino groups, a strong C=O stretch for the ketone, and C-H stretches for the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound by separating it from any residual starting materials or byproducts.

Applications in Research and Drug Development

This compound serves primarily as a versatile building block for the synthesis of more complex, biologically active molecules.[5][6]

-

Precursor to Pharmacophores: It is a key intermediate in the synthesis of tryptamine analogs and other indole derivatives. These structures are found in compounds targeting a wide range of conditions. For example, derivatives of the related 1-(1H-indol-1-yl)ethanone have been investigated as CBP/EP300 bromodomain inhibitors for treating castration-resistant prostate cancer.[3]

-

Scaffold for Combinatorial Chemistry: The primary amine and the ketone provide two reactive handles for chemical modification, making it an ideal scaffold for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

-

Synthesis of Analogs: It can be used to synthesize analogs of natural products or existing drugs to explore structure-activity relationships (SAR). For instance, reduction of the ketone yields 2-amino-1-(1H-indol-3-yl)ethanol, an analog of biogenic amines.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound should be handled by trained personnel in a well-ventilated area.

-

Hazard Identification: Classified as causing skin and serious eye irritation.[2] May be harmful if swallowed or in contact with skin.[2][7]

-

GHS Pictograms: GHS07 (Exclamation Mark).

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Use of a lab coat, safety glasses with side shields, and chemical-resistant gloves is mandatory.

-

Storage: Store in a tightly closed container in a cool, dry place.[7]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O | CID 42605104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 53552-11-7 | DCA55211 [biosynth.com]

- 5. Compound 2-amino-1-(1H-indol-3-yl)-1-ethanone - Chemdiv [chemdiv.com]

- 6. jiehuapharma.com [jiehuapharma.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Core Biological Activities of the Indol-3-ylglyoxylamide Scaffold Derived from 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Introduction: The Strategic Importance of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the concept of "privileged structures" has gained significant traction. These are molecular frameworks that demonstrate the ability to bind to multiple, often unrelated, biological targets through strategic modifications. The indole nucleus is a quintessential example of such a scaffold, forming the core of numerous natural products and synthetic drugs.[1][2][3] This guide focuses on a specific and highly versatile class of indole derivatives: the indol-3-ylglyoxylamides. The foundational building block for many of these potent molecules is 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a key synthetic intermediate.[4][5][6] While this starting material does not possess a significant mechanism of action in itself, its structural motif is the launching point for developing compounds with diverse and potent pharmacological activities.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms of action associated with derivatives of the indol-3-ylglyoxylamide scaffold. We will delve into the causality behind experimental designs used to elucidate these mechanisms and provide actionable protocols for their investigation.

Part 1: The Indol-3-ylglyoxylamide Scaffold: A Hub of Polypharmacology

The true value of this compound lies in its synthetic utility. The core structure, an indole ring linked to a glyoxylamide function, provides an excellent template for a multitude of structural modifications.[1][2] This versatility allows for the fine-tuning of interactions with specific molecular targets, leading to a wide array of therapeutic effects. The synthetic ease of modifying the indole nucleus and the potency often attributed to glyoxylamides have culminated in the development of compounds with diverse pharmacological profiles.[1][2]

Two of the most prominent and well-characterized mechanisms of action for indol-3-ylglyoxylamide derivatives are the allosteric modulation of GABA-A receptors and the inhibition of tubulin polymerization.

Allosteric Modulation of GABA-A Receptors: Targeting Neurological and Psychiatric Disorders

A significant class of indol-3-ylglyoxylamide derivatives has been shown to interact with the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

Derivatives of the indol-3-ylglyoxylamide scaffold act as positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine site. This binding event potentiates the effect of GABA, increasing the influx of chloride ions and hyperpolarizing the neuron. This increased inhibition results in sedative-hypnotic, anxiolytic, anticonvulsant, and myorelaxant effects.[1] The affinity and efficacy of these compounds are influenced by the specific α subunit isoform present in the GABA-A receptor complex.[1][2]

A logical experimental progression is crucial to validate the mechanism of action of a novel indol-3-ylglyoxylamide derivative as a GABA-A receptor modulator.

Inhibition of Tubulin Polymerization: A Strategy for Anticancer Therapeutics

Another exciting avenue for indol-3-ylglyoxylamide derivatives is in the realm of oncology. Certain structural modifications to this scaffold have yielded potent inhibitors of tubulin polymerization, a critical process for cell division.

These derivatives function by binding to the colchicine binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the mitotic spindle. By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[7]

The following workflow outlines the key experiments for confirming this mechanism of action.

Part 2: Methodologies and Protocols

To empower researchers in the field, this section provides detailed, step-by-step methodologies for key experiments mentioned in the workflows above.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: To determine the effect of a test compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified bovine brain tubulin (>99% pure)

-

Guanosine triphosphate (GTP)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound dissolved in DMSO

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

96-well clear bottom plates

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

On ice, add General Tubulin Buffer to the wells of a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO), a positive control for inhibition (colchicine), and a positive control for polymerization (paclitaxel).

-

Add GTP to all wells to a final concentration of 1 mM.

-

Add purified tubulin to all wells to a final concentration of 3 mg/mL.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the change in absorbance over time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms. An accumulation of cells in the G2/M phase is indicative of a tubulin polymerization inhibitor.

Part 3: Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear comparison and interpretation.

Table 1: Example Cytotoxicity Data for an Indol-3-ylglyoxylamide Derivative (Compound X)

| Cell Line | IC50 (µM) |

| HeLa (Cervical Cancer) | 0.5 |

| A549 (Lung Cancer) | 0.8 |

| MCF-7 (Breast Cancer) | 1.2 |

| HCT116 (Colon Cancer) | 0.6 |

Interpretation: The low micromolar IC50 values across multiple cancer cell lines indicate potent anti-proliferative activity.

Table 2: Example Cell Cycle Analysis Data for Compound X in HeLa Cells

| Treatment | % G0/G1 | % S | % G2/M |

| Vehicle (DMSO) | 55 | 25 | 20 |

| Compound X (0.5 µM) | 10 | 15 | 75 |

Interpretation: The significant increase in the percentage of cells in the G2/M phase following treatment with Compound X strongly suggests that it induces cell cycle arrest at this stage, consistent with the mechanism of a tubulin polymerization inhibitor.

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of a diverse range of pharmacologically active compounds based on the indol-3-ylglyoxylamide scaffold.[1][2][3] The ability to strategically modify this privileged structure allows for the development of potent modulators of key biological targets, including GABA-A receptors and tubulin.[1][7] The experimental workflows and protocols detailed in this guide provide a robust framework for the investigation and validation of these mechanisms of action.

Future research in this area will likely focus on optimizing the selectivity of these compounds for specific GABA-A receptor subtypes to minimize off-target effects, as well as enhancing the drug-like properties of tubulin inhibitors to improve their pharmacokinetic profiles for in vivo applications. The continued exploration of the chemical space around the indol-3-ylglyoxylamide scaffold holds immense promise for the discovery of novel therapeutics for a wide range of human diseases.

References

- 1. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 53552-11-7 | DCA55211 [biosynth.com]

- 6. 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O | CID 42605104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of thiazole linked indolyl-3-glyoxylamide derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride in Contemporary Drug Discovery: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the biological significance and synthetic utility of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride. While not possessing prominent intrinsic biological activity, this compound has emerged as a pivotal intermediate in the synthesis of a diverse array of pharmacologically active indole derivatives.[1][2] This guide will elucidate the synthetic pathways to this key building block and detail its application in the construction of molecules with therapeutic potential, particularly in the realm of neurological and psychiatric disorders.

Physicochemical Properties and Strategic Importance

2-amino-1-(1H-indol-3-yl)ethanone, also known as 3-aminoacetylindole, is an indole derivative featuring a ketone and a primary amine. The hydrochloride salt enhances its stability and handling properties. Its strategic importance in medicinal chemistry lies in the versatile reactivity of its functional groups, which serve as handles for molecular elaboration.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O | PubChem[3] |

| Molecular Weight | 210.66 g/mol | PubChem[3] |

| IUPAC Name | 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride | PubChem[3] |

| CAS Number | 53552-11-7 | Benchchem[2] |

The indole nucleus is a well-established "privileged scaffold" in drug discovery, present in numerous natural products and approved pharmaceuticals. The addition of the aminoethanone side chain at the 3-position provides a strategic point for diversification, enabling the exploration of structure-activity relationships (SAR) in drug design.

Synthesis of the Core Intermediate: this compound

The primary route to 3-acylindoles, including the title compound, is the Friedel-Crafts acylation of indole.[4][5] This electrophilic substitution reaction typically involves the reaction of indole with an acylating agent in the presence of a Lewis acid catalyst.

Caption: Generalized Friedel-Crafts acylation of indole.

Experimental Protocol: Conceptual Friedel-Crafts Acylation

Causality: The following protocol is a conceptual representation based on established Friedel-Crafts principles for indole acylation. The choice of a protected aminoacetyl chloride is crucial to prevent self-reaction and side reactions involving the free amine. The Lewis acid activates the acyl chloride, making it a potent electrophile that attacks the electron-rich C3 position of the indole ring.

Materials:

-

Indole

-

N-protected aminoacetyl chloride (e.g., N-Cbz-glycyl chloride)

-

Lewis Acid (e.g., Aluminum chloride)

-

Anhydrous, non-protic solvent (e.g., Dichloromethane, Carbon disulfide)

-

Hydrochloric acid (for deprotection and salt formation)

-

Organic and aqueous workup reagents

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve indole in the anhydrous solvent and cool to 0°C in an ice bath.

-

Lewis Acid Addition: Slowly add the Lewis acid to the stirred solution, maintaining the temperature.

-

Acylating Agent Addition: Add a solution of the N-protected aminoacetyl chloride in the same solvent dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Workup: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection and Salt Formation: Subject the crude product to standard deprotection conditions (e.g., hydrogenolysis for a Cbz group) followed by treatment with ethereal HCl to precipitate the hydrochloride salt.

-

Purification: Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry, and its melting point should be compared with literature values.

Biological Significance through Synthetic Applications

The "biological activity" of this compound is primarily realized through its role as a precursor to more complex molecules with defined pharmacological profiles. Its structure is particularly valuable for the development of indole-based drugs targeting neurological and psychiatric disorders, with a significant focus on serotonin receptors.[1]

Precursor to Tryptamine Analogs and Serotonin Receptor Ligands

The aminoethanone moiety serves as a versatile synthon for the construction of tryptamine and related structures, which are core components of many serotonin receptor agonists and antagonists. The primary amine can be readily alkylated or acylated, and the ketone can be reduced or otherwise modified to generate a wide range of derivatives.

Caption: Synthetic utility of the title compound.

Conceptual Synthetic Protocol: Synthesis of an N-Substituted Tryptamine Analog

Causality: This conceptual protocol illustrates how the primary amine of the starting material can be functionalized to introduce substituents that can modulate the pharmacological activity of the resulting tryptamine analog. The choice of the alkylating or acylating agent is a key step in SAR studies.

Materials:

-

This compound

-

Alkyl halide or acyl chloride of interest

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Solvent (e.g., Dichloromethane, Acetonitrile)

-

Reducing agent (e.g., Sodium borohydride for ketone reduction)

-

Purification materials (e.g., Silica gel for column chromatography)

Procedure:

-

Amine Functionalization: Dissolve this compound in the chosen solvent and add the base to neutralize the hydrochloride and liberate the free amine.

-

N-Alkylation/Acylation: Add the alkyl halide or acyl chloride and stir the reaction at an appropriate temperature until completion (monitored by TLC).

-

Workup: Quench the reaction, and perform a standard aqueous workup to isolate the crude N-substituted intermediate.

-

Ketone Reduction (Optional): If the corresponding tryptamine alcohol is desired, dissolve the intermediate in a suitable solvent (e.g., methanol) and treat with a reducing agent like sodium borohydride.

-

Final Purification: Purify the final product by column chromatography on silica gel to obtain the desired tryptamine analog.

Self-Validation: The structure of the final compound must be rigorously confirmed by spectroscopic techniques to ensure the desired transformations have occurred and to establish its purity.

Conclusion

This compound is a compound of significant strategic value in medicinal chemistry. While its own biological activity is not the primary focus, its utility as a versatile and accessible building block for the synthesis of complex indole derivatives, particularly those with activity at serotonin receptors, is well-established. This guide has provided an overview of its synthesis and highlighted its potential in the development of novel therapeutics for neurological and psychiatric conditions. Further exploration of the synthetic transformations of this intermediate will undoubtedly continue to yield novel compounds with significant biological potential.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 53552-11-7 | Benchchem [benchchem.com]

- 3. 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O | CID 42605104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Therapeutic Potential of the 2-Amino-1-(1H-indol-3-yl)ethanone Scaffold

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide array of biological systems. Within this vast chemical space, 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride emerges not as a therapeutic agent in its own right, but as a pivotal chemical intermediate—a versatile building block for the synthesis of novel molecules with significant therapeutic promise.

This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic landscape accessible from the 2-amino-1-(1H-indol-3-yl)ethanone core. We will delve into high-potential therapeutic targets, outline robust experimental workflows for target validation and compound screening, and provide the scientific rationale behind these strategic choices. Our focus will be on evidence-based methodologies that ensure the generation of reliable and translatable data.

The Strategic Importance of the 2-Amino-1-(1H-indol-3-yl)ethanone Scaffold

The synthetic versatility of this compound is its most valuable asset. The presence of a primary amine and a ketone functionality flanking the indole core allows for a diverse range of chemical modifications. This enables the creation of extensive compound libraries for screening against various biological targets. The indole nitrogen can also be functionalized, further expanding the accessible chemical space.

High-Priority Therapeutic Arenas and Potential Molecular Targets

Our analysis of the indole scaffold in drug discovery points to several high-priority areas where derivatives of 2-amino-1-(1H-indol-3-yl)ethanone could yield novel therapeutic agents.

Neurodegenerative Disorders: Targeting Kinases and Aggregation Pathways

The indole core is a common feature in molecules targeting pathological processes in neurodegenerative diseases like Alzheimer's and Parkinson's.

-

Glycogen Synthase Kinase 3β (GSK-3β): This serine/threonine kinase is a central player in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. The indole ring can serve as an excellent scaffold for developing ATP-competitive inhibitors of GSK-3β.

-

Monoamine Oxidase B (MAO-B): Inhibition of MAO-B increases dopamine levels in the brain, a key therapeutic strategy for Parkinson's disease. The indoleamine structure of our lead scaffold is an ideal starting point for designing potent and selective MAO-B inhibitors.

The following workflow outlines a robust strategy for identifying and characterizing novel kinase inhibitors derived from the 2-amino-1-(1H-indol-3-yl)ethanone scaffold.

Caption: Workflow for kinase inhibitor discovery.

Oncology: Targeting Cell Cycle and Proliferation Pathways

The indole scaffold is present in numerous anti-cancer agents, including vinca alkaloids and receptor tyrosine kinase inhibitors.

-

Histone Deacetylases (HDACs): HDAC inhibitors are an established class of anti-cancer drugs. The indole ring can be incorporated into the cap group of novel HDAC inhibitors, interacting with the rim of the active site channel.

-

Receptor Tyrosine Kinases (RTKs): Many RTKs, such as VEGFR and EGFR, are validated cancer targets. The indole nucleus can serve as a bioisostere for the hinge-binding motifs of ATP-competitive RTK inhibitors.

The diagram below illustrates the mechanism of action for an RTK inhibitor derived from the 2-amino-1-(1H-indol-3-yl)ethanone scaffold.

Caption: RTK signaling and its inhibition.

Methodologies for Target Identification and Validation

For novel derivatives with unknown mechanisms of action, a multi-pronged approach is necessary to identify their molecular targets.

Affinity-Based Proteomics

This powerful technique can identify direct binding partners of a compound from a complex biological lysate.

-

Functionalization: Synthesize a derivative of 2-amino-1-(1H-indol-3-yl)ethanone with a linker arm suitable for immobilization (e.g., a terminal carboxylic acid or alkyne). The point of attachment should be carefully chosen to minimize disruption of potential protein binding.

-

Matrix Coupling: Covalently couple the functionalized derivative to an activated chromatography resin (e.g., NHS-activated sepharose).

-

Lysate Preparation: Prepare a native cell or tissue lysate under conditions that preserve protein structure and function.

-

Affinity Chromatography: Incubate the lysate with the compound-coupled resin. Wash extensively to remove non-specific binders.

-

Elution: Elute specifically bound proteins using a competitive binder (e.g., the free compound) or by denaturing conditions.

-

Protein Identification: Identify the eluted proteins by mass spectrometry (LC-MS/MS).

Phenotypic Screening and Pathway Deconvolution

High-content imaging and other phenotypic screening approaches can reveal the cellular effects of a compound, which can then be used to infer its mechanism of action.

| Assay Type | Readout | Inferred Pathway(s) |

| Cell Viability | ATP levels, membrane integrity | Cytotoxicity, Apoptosis, Necrosis |

| Cell Cycle Analysis | DNA content (Propidium Iodide) | Cell Cycle Checkpoints (G1/S, G2/M) |

| Apoptosis Assay | Caspase activation, Annexin V staining | Intrinsic/Extrinsic Apoptosis |

| High-Content Imaging | Nuclear translocation of transcription factors | NF-κB, Nrf2, STAT signaling |

Conclusion and Future Directions

The this compound scaffold represents a fertile starting point for the discovery of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, which, when coupled with the robust target identification and validation strategies outlined in this guide, can significantly accelerate the drug discovery process. Future efforts should focus on leveraging computational methods, such as molecular docking and pharmacophore modeling, to guide the rational design of derivatives with enhanced potency and selectivity for the high-priority targets discussed. The integration of these in silico approaches with empirical testing will undoubtedly unlock the full therapeutic potential of this versatile chemical core.

Whitepaper: 2-Amino-1-(1H-indol-3-yl)ethanone Hydrochloride - A Cornerstone Precursor for Advanced Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and materials science. Its unique structure, combining an indole nucleus with an α-aminoketone side chain, offers a rich chemical handle for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and versatile applications as a precursor. We will explore its role in the development of bioactive compounds, detailing field-proven experimental protocols and the underlying chemical principles. This document is intended to serve as a comprehensive resource for researchers leveraging this powerful building block to accelerate discovery and innovation.

Introduction: The Strategic Importance of an Indole-Based Building Block

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, including neurotransmitters like serotonin. Consequently, functionalized indole precursors are of immense value. This compound emerges as a particularly strategic starting material. It serves as a key intermediate in the synthesis of a wide array of bioactive compounds, especially in the development of indole-based drugs targeting neurological and psychiatric disorders.[1] Its utility is rooted in the dual reactivity of the α-aminoketone moiety, allowing for sequential or one-pot reactions to build diverse heterocyclic systems. This guide bridges theoretical chemistry with practical application, providing the necessary insights to effectively utilize this precursor.

Physicochemical Properties and Characterization

The hydrochloride salt form of 2-amino-1-(1H-indol-3-yl)ethanone enhances its stability and simplifies handling compared to the free base, which is prone to self-condensation or oxidation. A thorough understanding of its properties is the first step in successful experimental design.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride | [2] |

| CAS Number | 53552-11-7 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClN₂O | [1][2] |

| Molecular Weight | 210.66 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, Hygroscopic, keep tightly closed and dry. | [1] |

| SMILES String | C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl | [2] |

Characterization: While commercial suppliers may not provide extensive analytical data, standard characterization of this compound would involve:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structural integrity, identifying the characteristic indole and aminoketone protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and indole, and the C=O stretch of the ketone.

-

HPLC/UPLC: To assess purity, a critical parameter before its use in multi-step syntheses.[4]

Synthesis of the Precursor: A Generalized Approach

The synthesis of this compound typically starts from indole. A common and effective strategy is the Friedel-Crafts acylation of indole at the C3 position, which is the most nucleophilic site.

A plausible, generalized two-step sequence is as follows:

-

Acylation of Indole: Indole is first acylated with a suitable two-carbon electrophile. A standard method involves reaction with chloroacetyl chloride in the presence of a Lewis acid or under solvent-free conditions to yield 2-chloro-1-(1H-indol-3-yl)ethanone. The causality here is the activation of the acyl chloride by the Lewis acid, generating a potent acylium ion that undergoes electrophilic substitution on the electron-rich indole ring.

-

Amination: The resulting α-chloroketone is then converted to the primary amine. This is often achieved via a nucleophilic substitution reaction, for instance, using the Gabriel synthesis (with potassium phthalimide followed by hydrazinolysis) or by direct amination with ammonia or hexamethylenetetramine (Sommelet reaction). The final step involves treatment with hydrochloric acid to precipitate the stable hydrochloride salt.

Caption: Generalized synthetic workflow for the target precursor.

Core Application: A Versatile Precursor in Synthesis

The true value of this compound lies in its capacity to serve as a launchpad for more complex molecules. The primary amine and the adjacent ketone offer orthogonal reactivity that can be exploited in numerous transformations.

Caption: Key synthetic pathways originating from the precursor.

N-Functionalization Reactions

The primary amine is readily functionalized. Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) provides stable N-acylated derivatives. This is a foundational step for building peptide-like structures or modifying the precursor's properties.

Cyclocondensation for Heterocycle Synthesis

The 1,2-amino-ketone arrangement is ideal for cyclocondensation reactions to form various heterocycles, which are prevalent in drug scaffolds.

-

Pyrazine Formation: Self-condensation of the free base or reaction with another α-aminoketone can yield substituted pyrazines.

-

Thiazole Synthesis: While the classic Hantzsch synthesis uses an α-haloketone, this precursor can be adapted for thiazole ring formation by reacting it with a thiocarbonyl compound. This approach is valuable for creating compounds with potential anti-inflammatory or anti-cancer activities.[5]

-

Multi-component Reactions: The precursor is an excellent candidate for one-pot, multi-component reactions, such as the Biginelli or Ugi reactions, to rapidly generate molecular complexity from simple starting materials.[6]

Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, including reaction setup, monitoring, workup, and purification.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

This protocol describes the synthesis of N-(2-(1H-indol-3-yl)-2-oxoethyl)acetamide as a model reaction.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Base Addition: Cool the suspension to 0°C using an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. The addition of a base is crucial to first neutralize the hydrochloride salt, liberating the free amine, and then to scavenge the HCl produced during the acylation. Stir for 15 minutes.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirring mixture at 0°C. The reaction is exothermic and slow addition prevents side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexane), checking for the consumption of the starting material.

-

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines the synthesis of a secondary amine via reductive amination.

-

Imine Formation: Dissolve this compound (1.0 eq) and a selected aldehyde (e.g., benzaldehyde, 1.0 eq) in methanol (MeOH, 0.2 M). Add triethylamine (1.1 eq) to liberate the free amine. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the mixture to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. The portion-wise addition is a safety measure to control the evolution of hydrogen gas. NaBH₄ is a mild reducing agent that selectively reduces the imine in the presence of the ketone.

-

Reaction Monitoring & Quenching: Stir the reaction for an additional 3 hours at room temperature, monitoring by TLC. Once the reaction is complete, carefully quench by the slow addition of water.

-

Workup and Extraction: Remove the methanol under reduced pressure. Add ethyl acetate to the residue and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash chromatography to obtain the desired secondary amine.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is paramount. The following guidelines are synthesized from safety data sheets.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302), may cause skin irritation (H315), and causes serious eye irritation (H319). It may also cause respiratory irritation (H335).[2]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place between 2-8°C.[1] The compound is hygroscopic and should be protected from moisture.

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for synthetic innovation. Its well-defined reactivity, commercial availability, and stable salt form make it an attractive starting point for constructing diverse and complex molecules. By understanding its properties and mastering the key transformations it can undergo, researchers in drug development and materials science can significantly streamline synthetic routes, ultimately accelerating the path to discovery. This guide provides the foundational knowledge and practical protocols to confidently and effectively integrate this versatile precursor into any advanced synthesis program.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O | CID 42605104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 53552-11-7|this compound|BLD Pharm [bldpharm.com]

- 5. Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characterization of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Introduction: The Structural Significance of an Indole-Based Synthetic Intermediate

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride is a key molecular building block in medicinal chemistry and drug development. Its structure, featuring an indole nucleus connected to an α-amino ketone side chain, makes it a valuable precursor for a wide range of biologically active compounds.[1] The indole motif is a privileged scaffold in pharmacology, present in numerous neurotransmitters (e.g., serotonin) and therapeutic agents. Consequently, this compound serves as a critical intermediate in the synthesis of novel molecules targeting neurological and psychiatric disorders.[1]

Given its role, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the comprehensive characterization of this compound. The narrative emphasizes not just the data, but the underlying scientific rationale for experimental design and spectral interpretation, reflecting a field-proven approach to analytical chemistry.

The molecular structure, with its key functional groups, is the foundation for interpreting all subsequent spectral data.

References

A Comprehensive Technical Guide to the Solubility and Stability of 2-amino-1-(1H-indol-3-yl)ethanone Hydrochloride

Preamble: The successful transition of a chemical entity from discovery to a viable pharmaceutical candidate is contingent upon a profound understanding of its fundamental physicochemical properties. For 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride, a molecule featuring a reactive indole core and a solubilizing amine salt, this understanding is not merely procedural but foundational. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to comprehensively characterize the solubility and stability of this molecule. The methodologies presented are rooted in established regulatory principles and are designed to be self-validating, providing not just protocols, but the causal scientific reasoning behind them.

Foundational Physicochemical Profile

Before embarking on functional studies, establishing a baseline of the molecule's intrinsic properties is a critical first step. This data serves as the reference point for all subsequent analysis.

The compound, this compound, is comprised of the active base molecule and hydrochloric acid.[1] Its fundamental properties are summarized below.

| Property | Data | Significance & Scientific Insight |

| IUPAC Name | 2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride[1] | Unambiguous chemical identification. |

| Molecular Formula | C₁₀H₁₁ClN₂O[1] | Essential for all stoichiometric calculations, including molarity and mass balance. |

| Molecular Weight | 210.66 g/mol [1][2] | Critical for the accurate preparation of solutions of known concentration. |

| Appearance | Typically a solid. | The physical form is the first indicator of purity and stability. Any change in color or texture during storage or stress testing is a potential sign of degradation. |

| pKa (Predicted) | ~7.5 - 8.5 (for the primary amine) | This is the most critical parameter for predicting aqueous solubility. At pH values more than 2 units below the pKa, the molecule will be >99% in its protonated, cationic form, which is expected to be significantly more water-soluble than the neutral free base. |

| LogP (Predicted) | ~1.5 - 2.5 (for the neutral free base) | Indicates the inherent lipophilicity of the non-ionized form. This value is crucial for predicting solubility in organic solvents and potential for membrane permeability. |

Solubility Characterization: Beyond a Single Number

Solubility dictates the achievable concentration in formulations and biological media. For an ionizable compound, it is not a single value but a profile, primarily dependent on pH.

The Rationale of Equilibrium Solubility

The gold-standard approach is the shake-flask method, which determines the thermodynamic equilibrium solubility. This ensures that the measured value represents the true saturation point of the solvent, a critical parameter for developing stable, non-precipitating liquid formulations. Kinetic solubility methods (e.g., nephelometry) are useful for high-throughput screening but can often overestimate solubility and are not a substitute for this definitive measurement.

Experimental Workflow: pH-Solubility Profiling

This protocol is designed to generate a comprehensive profile of aqueous solubility across a physiologically relevant pH range.

Caption: A self-validating workflow for pH-dependent equilibrium solubility.

Detailed Step-by-Step Protocol:

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, acetate) at desired pH values. Using buffers with physiological relevance (e.g., pH 2.0, 4.5, 6.8, 7.4) provides data that can inform biopharmaceutical assessment.

-

Sample Addition: Add an amount of this compound to multiple vials that is well in excess of its expected solubility. Causality Note: The visible presence of undissolved solid at the end of the experiment is the primary validation that equilibrium has been achieved at saturation.

-

Equilibration: Add a precise volume of the selected buffer to each vial. Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the system to equilibrate for at least 24 hours. A preliminary kinetic study plotting concentration vs. time can be used to definitively determine the time required to reach a plateau.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid. Causality Note: This step minimizes the amount of solid that can clog the subsequent filter, which is a common source of experimental error.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter. A polyvinylidene fluoride (PVDF) filter is recommended due to its low protein/small molecule binding characteristics, ensuring the measured concentration is not artificially lowered.

-

Quantification: Accurately dilute the filtrate and analyze it using a pre-validated, stability-indicating HPLC-UV method to determine the concentration.

Representative Solubility Profile (Illustrative Data)

| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) | Formulation & Development Insight |

| 0.1 M HCl (pH ~1) | 25 | > 100 | Very high solubility; suitable for acidic liquid formulations. Amine is fully protonated. |

| pH 4.5 Acetate Buffer | 25 | 50 - 80 | High solubility. A good target pH for stable, buffered aqueous formulations. |

| pH 7.4 Phosphate Buffer | 25 | 1 - 5 | Significantly lower solubility as the pH approaches the pKa, where the less soluble neutral form begins to dominate. May precipitate upon injection into blood. |

| Water (unbuffered) | 25 | 20 - 40 | The compound is a salt of a weak base and strong acid; the resulting solution will be acidic, enhancing its own solubility. |

| Propylene Glycol | 25 | 15 - 30 | A common co-solvent that can be used to increase solubility in aqueous formulations. |

| Ethanol | 25 | 30 - 50 | Useful for creating concentrated stock solutions or for certain topical/oral elixir formulations. |

Stability Assessment via Forced Degradation

Forced degradation, or stress testing, is a systematic process to accelerate the degradation of a drug substance.[3][4] Its purpose is not to determine shelf-life but to identify the likely degradation pathways, characterize degradation products, and definitively prove that the chosen analytical method is "stability-indicating."[5][6] The goal is to induce a modest level of degradation (typically 5-20%).

The Logic of a Stability-Indicating Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact drug from its degradation products and any process impurities. The stress samples generated in this protocol are the ultimate validation tool for such a method.

Experimental Design: A Multi-Condition Stress Study

Caption: Integrated workflow for forced degradation and analytical method validation.

Detailed Stress Condition Protocols:

-

Acid Hydrolysis:

-

Protocol: Dilute the stock solution with 0.1 M HCl and incubate at 60°C. At each time point, withdraw an aliquot and neutralize it with an equimolar amount of NaOH before analysis.

-

Anticipated Mechanism: The electron-rich indole ring is susceptible to electrophilic attack and potential dimerization/polymerization under harsh acidic conditions, although it is generally more stable than under oxidative or basic conditions.

-

-

Base Hydrolysis:

-

Protocol: Dilute the stock solution with 0.1 M NaOH and incubate at 60°C. Neutralize aliquots with HCl before analysis.

-

Anticipated Mechanism: While the molecule lacks readily hydrolyzable esters or amides, strong base could potentially catalyze condensation reactions or other rearrangements.

-

-

Oxidative Degradation:

-

Protocol: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

-

Anticipated Mechanism: This is predicted to be the most significant degradation pathway. The indole nucleus is highly prone to oxidation, which can lead to the formation of N-oxides, hydroxylated species, or even cleavage of the pyrrole ring. This condition is critical for identifying key degradants.

-

-

Thermal Degradation:

-

Protocol: Incubate both a solution and a sample of the solid powder in a dark oven at an elevated temperature (e.g., 60°C or 80°C).

-

Anticipated Mechanism: Provides insight into the intrinsic thermal lability of the molecule, distinguishing between solid-state and solution-state degradation pathways.

-

-

Photostability:

-

Protocol: Expose a solution of the compound to a calibrated light source that meets ICH Q1B guideline requirements (providing both visible and UV light). A parallel sample, wrapped in aluminum foil, must be run as a dark control.

-

Anticipated Mechanism: Indoles are known to be photosensitive. Photo-oxidation can generate highly reactive radical species, leading to a complex profile of degradation products.

-

The Self-Validating Power of Mass Balance

After analysis, the concept of mass balance is used to validate the study.

Mass Balance (%) = [ (% Assay of API) + (Σ % Area of all Degradants) ] / (% Initial Assay of API) x 100

A result between 98-102% provides high confidence that the analytical method is detecting all significant species. A poor mass balance (<95%) is a red flag, indicating that degradants may be precipitating, are not UV-active, or are co-eluting with the parent peak. This result would invalidate the method's claim of being "stability-indicating" and require further method development.

Authoritative Recommendations for Handling and Storage

Based on the predictable chemistry of an indole aminoketone hydrochloride, the following handling and storage procedures are recommended to preserve integrity:

-

Solid Storage: Store the solid material in tightly sealed, amber glass containers under refrigerated conditions (2-8°C) with a desiccant. The primary risks are light and humidity.

-

Solution Preparation: For maximum stability, solutions should be prepared fresh for each use. If a stock solution must be prepared, use a buffered, slightly acidic solvent (e.g., pH 4-5), purge the headspace with an inert gas (argon or nitrogen) to displace oxygen, and store in amber vials at 2-8°C for the shortest possible duration.

-

Formulation Considerations: The pH-solubility profile is paramount. To maintain both solubility and stability in an aqueous formulation, a buffered system at pH 4-5 is likely optimal, keeping the amine protonated and minimizing oxidative degradation rates.

References

- 1. 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride | C10H11ClN2O | CID 42605104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53552-11-7 | DCA55211 [biosynth.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. rjptonline.org [rjptonline.org]

Methodological & Application

Application Notes & Protocols: Initial Characterization and Use of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride in Cell Culture

Introduction: Unveiling the Potential of a Novel Indoleamine Analog

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride (CAS: 53552-11-7) is a research chemical belonging to the vast family of indole-containing compounds.[1] The indole scaffold is a privileged structure in pharmacology, forming the core of essential biomolecules such as the neurotransmitter serotonin and the amino acid tryptophan. The structure of this compound, featuring an indole ring linked to an amino-ethanone group, suggests a potential interaction with pathways modulated by endogenous indoleamines.[2] Specifically, its structural similarity to serotonin makes it a candidate for investigating serotonergic (5-HT) receptor signaling pathways, which are pivotal in neuroscience, psychiatry, and oncology research.[2]

As of this writing, the specific biological activity and mechanism of action for this compound are not extensively characterized in peer-reviewed literature. Therefore, this document serves as a comprehensive guide for researchers to undertake the initial characterization and subsequent application of this compound in mammalian cell culture. The protocols provided herein are designed as a self-validating workflow, beginning with essential safety and handling procedures, moving to the determination of a non-toxic working concentration, and culminating in a primary functional screen to probe its potential impact on a common signal transduction pathway.

Compound Information and Safe Handling

Before any experimental work, it is critical to understand the properties and hazards of the material.

Table 1: Physicochemical and Safety Data

| Property | Value | Source |

|---|---|---|

| Synonyms | 3-aminoacetylindole hydrochloride | PubChem CID: 42605104[1] |

| CAS Number | 53552-11-7 | PubChem CID: 42605104[1] |

| Molecular Formula | C₁₀H₁₁ClN₂O | PubChem CID: 42605104[1] |

| Molecular Weight | 210.66 g/mol | PubChem CID: 42605104[1] |

| Form | Solid | Sigma-Aldrich |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem CID: 42605104[1] |

| Precautionary Codes | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Sigma-Aldrich |

Safety Precautions:

-

Always handle the solid compound and concentrated stock solutions within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

-

Avoid inhalation of the powder and direct contact with skin and eyes.

Reagent Preparation: The Foundation of Reproducibility

Accurate and sterile preparation of the compound stock and working solutions is paramount for reliable and reproducible experimental results. While the hydrochloride salt form enhances aqueous solubility compared to the free base, creating a high-concentration stock in a non-aqueous solvent like Dimethyl Sulfoxide (DMSO) is standard practice. This approach minimizes the final solvent concentration in the cell culture medium, preventing solvent-induced artifacts.

Protocol 1: Preparation of a 10 mM Master Stock Solution

-

Rationale: A 10 mM stock is a convenient concentration for serial dilutions. DMSO is the solvent of choice for many organic molecules due to its high solubilizing capacity and miscibility with aqueous culture media.[3]

-

Calculation: Determine the mass of this compound (MW: 210.66 g/mol ) needed.

-

To make 1 mL of a 10 mM solution: Mass = 0.010 L * 0.010 mol/L * 210.66 g/mol = 0.0021066 g = 2.11 mg.

-

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh approximately 2.11 mg of the compound directly into the tube inside a chemical fume hood. Record the exact mass.

-

Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the tube to achieve a final concentration of 10 mM.

-

Example: If you weighed exactly 2.11 mg, add 1.0 mL of DMSO.

-

-

Mixing: Vortex the tube thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube. This step is critical to prevent contamination of cell cultures.

-

Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.